4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid
Overview
Description
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid (4-GMB) is a naturally occurring phenolic acid derived from plant sources. It is a member of the phenolic acid family, which is known for its antioxidant, antimicrobial, and anti-inflammatory properties. 4-GMB has been studied for its potential health benefits, including its ability to act as a free radical scavenger, modulate cellular signaling pathways, and reduce inflammation. It has also been investigated for its use in laboratory experiments, including its potential as an inhibitor of enzymes and as a potential therapeutic agent. In
Scientific Research Applications
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Antioxidant Research
- Field : Pharmacology
- Application : Phenylpropanoid glycosides, which are structurally similar to the compound you mentioned, have been isolated from the plant Microlepia pilosissima and studied for their antioxidant properties .
- Method : The compounds were isolated from a 70% EtOH extract of the dry fronds of Microlepia pilosissima. Their chemical structures were elucidated by spectroscopic analysis .
- Results : Some of these compounds exhibited comparable scavenging activities with (±)-α-tocopherol against DPPH radicals, while others displayed moderate antioxidant activities .
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Cosmetics and Skin Care
- Field : Cosmetology
- Application : Glycopyranosyl glycerols, which are common natural products and structurally similar to the compound you mentioned, are known for their strong biological properties, notably as moisturizing agents in cosmetics .
- Method : The chemo-enzymatic synthesis of three enantiopure 3-O-(β-d-glycopyranosyl)-sn-glycerols was performed using an original glycosidase from Dictyoglomus thermophilum .
- Results : Among the synthesized compounds, the 3-O-(β-d-glucopyranosyl)-sn-glycerol exhibited a specific anti-fungus activity .
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Diabetes Treatment
- Field : Medical Research
- Application : Glycogen phosphorylase (GP) is a key regulator of glucose levels and, with that, an important target for the discovery of novel treatments against type 2 diabetes. β-d-Glucopyranosyl derivatives have provided some of the most potent GP inhibitors discovered to date .
- Method : The exact method of synthesis and application is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
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Chemical Research
- Field : Chemistry
- Application : The compound “4-(β-D-Glucopyranosyloxy)benzoate” is a chemical compound with the molecular formula C13H15O8 . It can be used in various chemical reactions and synthesis .
- Method : The exact method of synthesis and application is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
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Pharmaceutical Research
- Field : Pharmacology
- Application : The compound “4-(β-D-Glucopyranosyloxy)-3,5-dimethoxybenzoic acid” is a chemical compound with the molecular formula C15H20O10 . It can be used in the development of new drugs and treatments .
- Method : The exact method of synthesis and application is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
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Industrial Applications
- Field : Industrial Chemistry
- Application : The compound “3-(beta-D-Glucopyranosyloxy)-4-methoxybenzoic acid” can be used in various industrial applications .
- Method : The exact method of synthesis and application is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
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Chemical Research
- Field : Chemistry
- Application : The compound “4-(β-D-Glucopyranosyloxy)benzoate” is a chemical compound with the molecular formula C13H15O8 . It can be used in various chemical reactions and synthesis .
- Method : The exact method of synthesis and application is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Pharmaceutical Research
- Field : Pharmacology
- Application : The compound “4-(β-D-Glucopyranosyloxy)-3,5-dimethoxybenzoic acid” is a chemical compound with the molecular formula C15H20O10 . It can be used in the development of new drugs and treatments .
- Method : The exact method of synthesis and application is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Industrial Applications
- Field : Industrial Chemistry
- Application : The compound “3-(beta-D-Glucopyranosyloxy)-4-methoxybenzoic acid” can be used in various industrial applications .
- Method : The exact method of synthesis and application is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
properties
IUPAC Name |
3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11+,12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFOSWJYZIVJPO-YGEZULPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556358 | |
Record name | 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | |
CAS RN |
32142-31-7 | |
Record name | 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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